N-Formylglycine ethyl ester

Catalog No.
S703914
CAS No.
3154-51-6
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formylglycine ethyl ester

CAS Number

3154-51-6

Product Name

N-Formylglycine ethyl ester

IUPAC Name

ethyl 2-formamidoacetate

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)

InChI Key

GMBCCEOJUWMBPF-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC=O

Synonyms

Dephenethylleccinine A; Ethyl N-formylglycinate; Ethyl formamidoacetate; Ethyl formylaminoacetate; NSC 14440

Canonical SMILES

CCOC(=O)CNC=O

Organic Synthesis

  • N-FGE acts as a formylating agent, introducing a formyl group (HCO) into other molecules. This property is valuable in the synthesis of specific organic compounds, particularly those containing an aminomethylene group (CH2=N-). For instance, research has utilized N-FGE in the preparation of ethyl isocyanoacetate, a key intermediate in the synthesis of various heterocyclic compounds [].

Biological Studies

  • Some studies explore the potential antiviral properties of N-FGE. Research suggests it may inhibit the replication of certain RNA viruses []. However, more investigation is needed to understand the mechanisms and effectiveness of this antiviral activity.

N-Formylglycine ethyl ester is a chemical compound with the molecular formula C5_5H9_9N\O3_3 and a CAS number of 3154-51-6. It is an N-formyl derivative of glycine ethyl ester, characterized by the presence of a formyl group (-CHO) attached to the nitrogen of the glycine structure. This compound is often utilized in peptide synthesis and as an intermediate in organic chemistry due to its reactivity and ability to participate in various chemical transformations .

, including:

  • Formylation Reactions: It can be synthesized through the reaction of glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile. This method yields high purity and good yields, typically around 91% .
  • Dehydration: The compound can also be dehydrated to yield isocyano derivatives, which are useful as glycine equivalents in further synthetic applications .
  • Condensation Reactions: As an amino acid derivative, it can participate in condensation reactions to form peptides or other complex molecules.

Although specific biological activity data for N-Formylglycine ethyl ester is limited, compounds with similar structures often exhibit biological properties. For example, N-formyl amino acids are known to play roles in peptide synthesis and can influence biological pathways involving protein synthesis and enzyme function. The formyl group may also affect the compound's interaction with biological receptors, potentially impacting its pharmacological profile.

The synthesis of N-Formylglycine ethyl ester can be achieved through various methods:

  • Using Ammonium Formate:
    • Reacting glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile at reflux conditions.
    • This method is environmentally friendly and yields high purity products without racemization .
  • Alternative Formylating Agents:
    • Other methods involve using orthoformates or different formylating agents, although these may involve toxic or expensive reagents .

N-Formylglycine ethyl ester finds applications in several areas:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and other bioactive molecules.
  • Organic Synthesis: The compound is used as an intermediate in various organic reactions, facilitating the formation of more complex structures.
  • Research: It is employed in studies related to amino acid derivatives and their properties.

Several compounds share structural similarities with N-Formylglycine ethyl ester. Here are some notable examples:

Compound NameStructure TypeUnique Features
Glycine ethyl esterAmino acid derivativeBasic structure without formyl group
N-AcetylglycineAcetylated amino acidAcetyl group influences solubility and reactivity
N-MethylglycineMethylated amino acidMethyl group affects steric hindrance
N-FormylnorleucineFormyl derivative of norleucineLarger side chain may affect biological activity

N-Formylglycine ethyl ester is unique due to its specific formylation at the nitrogen atom, which can significantly alter its reactivity compared to other amino acid derivatives. This structural modification allows for diverse applications in organic synthesis and biochemistry that may not be achievable with simpler compounds like glycine ethyl ester.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

3154-51-6

Wikipedia

N-Formylglycine ethyl ester

Dates

Modify: 2023-08-15

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